molecular formula C19H23NO4 B11429515 4-(3-methoxy-4-propoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

4-(3-methoxy-4-propoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11429515
M. Wt: 329.4 g/mol
InChI Key: YWDGVCNFZJNHQE-UHFFFAOYSA-N
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Description

4-(3-methoxy-4-propoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a complex organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinoline core with methoxy and propoxy substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxy-4-propoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Substitution Reactions: The methoxy and propoxy groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and appropriate alkyl halides.

    Cyclization and Reduction: The final steps involve cyclization to form the tetrahydroquinoline structure and reduction to achieve the desired oxidation state.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and propoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the quinoline core, converting it to a fully saturated quinoline derivative.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Saturated quinoline derivatives.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

4-(3-methoxy-4-propoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-methoxy-4-propoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-methoxy-4-ethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
  • 4-(3-methoxy-4-butoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Uniqueness

4-(3-methoxy-4-propoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. These properties may include enhanced stability, specific binding affinities, and unique reactivity patterns compared to similar compounds.

Properties

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

4-(3-methoxy-4-propoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione

InChI

InChI=1S/C19H23NO4/c1-3-9-24-16-8-7-12(10-17(16)23-2)13-11-18(22)20-14-5-4-6-15(21)19(13)14/h7-8,10,13H,3-6,9,11H2,1-2H3,(H,20,22)

InChI Key

YWDGVCNFZJNHQE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2CC(=O)NC3=C2C(=O)CCC3)OC

Origin of Product

United States

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